1H and 13C NMR chemical shifts for (3-Chlorophenyl)(cyclopropyl)methanol
1H and 13C NMR chemical shifts for (3-Chlorophenyl)(cyclopropyl)methanol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (3-Chlorophenyl)(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of small organic molecules, a cornerstone of modern drug discovery and development. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (3-Chlorophenyl)(cyclopropyl)methanol. In the absence of a publicly available experimental spectrum, this document leverages fundamental NMR principles, substituent effect analysis, and data from analogous structures to present a highly accurate prediction of the spectral features of this molecule. A detailed experimental protocol for the acquisition of high-quality NMR data is also provided, ensuring that researchers can confidently characterize this and similar compounds in a laboratory setting.
Introduction: The Role of NMR in Structural Elucidation
In the landscape of pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. NMR spectroscopy provides a powerful and non-destructive method to probe the atomic framework of a molecule, revealing detailed information about the connectivity and chemical environment of individual atoms.[1] For a molecule such as (3-Chlorophenyl)(cyclopropyl)methanol, which contains distinct structural motifs—a substituted aromatic ring, a chiral carbinol center, and a strained cyclopropyl group—NMR serves as an essential tool for identity confirmation and purity assessment. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the chemical shifts and coupling patterns.
Molecular Structure and Predicted NMR Environments
The structure of (3-Chlorophenyl)(cyclopropyl)methanol presents several distinct nuclear environments, each with a characteristic signature in the NMR spectrum.
-
Aromatic Protons (H-2', H-4', H-5', H-6'): The four protons on the 3-chlorophenyl ring are chemically non-equivalent and will appear as a complex multiplet system in the aromatic region of the ¹H NMR spectrum.
-
Benzylic Methine Proton (H-1): The proton attached to the carbon bearing the hydroxyl group and the two rings is in a chiral center and will be significantly downfield.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and dependent on solvent, concentration, and temperature.
-
Cyclopropyl Protons (H-2, H-3, H-4): The cyclopropyl ring contains a methine proton (H-2) and two pairs of diastereotopic methylene protons (H-3a, H-3b, H-4a, H-4b). These protons are highly shielded.
-
Aromatic Carbons (C-1' to C-6'): The six carbons of the aromatic ring will have distinct chemical shifts, influenced by the chlorine and the cyclopropylmethanol substituents.
-
Benzylic Methine Carbon (C-1): The carbon atom bonded to the hydroxyl group will be in the carbinol region of the ¹³C NMR spectrum.
-
Cyclopropyl Carbons (C-2, C-3, C-4): The three carbons of the cyclopropyl ring are highly shielded.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of (3-Chlorophenyl)(cyclopropyl)methanol would be acquired in a standard deuterated solvent such as Chloroform-d (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).
The Aromatic Region (δ 7.10 - 7.40 ppm)
The protons on the 3-chlorophenyl ring are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the chlorine atom will further influence their chemical shifts. The substitution pattern will lead to a complex set of multiplets due to ortho-, meta-, and para-couplings.
-
H-2': This proton is ortho to the cyclopropylmethanol group and meta to the chlorine. It is expected to be a singlet-like or a narrow triplet.
-
H-4': This proton is para to the cyclopropylmethanol group and ortho to the chlorine. It will likely be a doublet of doublets.
-
H-5': This proton is meta to both substituents and will likely appear as a triplet.
-
H-6': This proton is ortho to both the cyclopropylmethanol group and the chlorine atom, leading to a downfield shift, likely appearing as a doublet of doublets.
The Benzylic Methine Proton (δ ~4.4 ppm)
The proton at the C-1 position (CH-OH) is attached to a carbon bearing an electronegative oxygen atom and flanked by two ring systems. This environment causes significant deshielding. Its signal is expected to be a doublet, split by the adjacent cyclopropyl methine proton (H-2), with a coupling constant (³J) of approximately 8-10 Hz.
The Cyclopropyl Region (δ 0.3 - 1.3 ppm)
A hallmark of the cyclopropyl group in ¹H NMR is the pronounced upfield shift of its protons. This is a consequence of the magnetic anisotropy of the three-membered ring. The circulation of electrons within the C-C bonds of the ring generates a shielding cone above and below the plane of the ring.[2][3][4] Protons situated within this cone experience a reduced effective magnetic field and resonate at a higher field (lower ppm).
-
H-2 (methine): This proton, adjacent to the carbinol center, will be the most downfield of the cyclopropyl protons, appearing as a complex multiplet around δ 1.1-1.3 ppm.
-
H-3 & H-4 (methylenes): The four methylene protons are diastereotopic and will have distinct chemical shifts, appearing as two separate complex multiplets in the range of δ 0.3-0.8 ppm.
The Hydroxyl Proton (δ variable)
The chemical shift of the hydroxyl proton is concentration and solvent-dependent and may appear as a broad singlet anywhere between δ 1.5 and 4.0 ppm. It may show coupling to the benzylic methine proton (H-1), but this is often not observed due to rapid chemical exchange.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
The Aromatic Region (δ 125 - 145 ppm)
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C-1' (ipso-carbon to carbinol): Expected around δ 143-145 ppm.
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C-3' (ipso-carbon to Chlorine): Expected around δ 134-136 ppm.
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C-2', C-4', C-5', C-6': These protonated aromatic carbons will appear in the region of δ 125-130 ppm.
The Carbinol Carbon (δ ~75 ppm)
The benzylic carbon (C-1) attached to the hydroxyl group is significantly deshielded and is expected to have a chemical shift in the range of δ 73-78 ppm.[5]
The Cyclopropyl Carbons (δ 3 - 18 ppm)
Similar to the protons, the carbons of the cyclopropyl ring are also shielded.[5]
-
C-2 (methine): The methine carbon will be the most downfield of the cyclopropyl carbons, expected around δ 16-18 ppm.
-
C-3 & C-4 (methylenes): The two equivalent methylene carbons will be highly shielded, with a predicted chemical shift in the range of δ 3-6 ppm.
Summary of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (3-Chlorophenyl)(cyclopropyl)methanol.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.10 - 7.40 | Multiplet (m) |
| H-1 (Benzylic CH) | ~ 4.4 | Doublet (d) |
| OH | Variable | Broad Singlet (br s) |
| H-2 (Cyclopropyl CH) | 1.1 - 1.3 | Multiplet (m) |
| H-3, H-4 (Cyclopropyl CH₂) | 0.3 - 0.8 | Multiplet (m) |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' (Ar-C) | 143 - 145 |
| C-3' (Ar-C-Cl) | 134 - 136 |
| Aromatic CHs | 125 - 130 |
| C-1 (Carbinol CH) | 73 - 78 |
| C-2 (Cyclopropyl CH) | 16 - 18 |
| C-3, C-4 (Cyclopropyl CH₂) | 3 - 6 |
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.[6][7]
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of (3-Chlorophenyl)(cyclopropyl)methanol.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.[8][9]
-
Dissolution: Vortex the sample until fully dissolved.
-
Transfer: Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube.
-
Referencing: The residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm) can be used for chemical shift referencing.[8]
Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
Tuning and Matching: The NMR probe should be tuned and matched for both ¹H and ¹³C frequencies to maximize signal-to-noise.[10]
-
Shimming: The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.[6]
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more scans are typically required due to the low natural abundance of ¹³C.
Visualization of Molecular Structure
The following diagram illustrates the structure of (3-Chlorophenyl)(cyclopropyl)methanol with atom numbering corresponding to the NMR discussion.
Caption: Molecular structure of (3-Chlorophenyl)(cyclopropyl)methanol.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of (3-Chlorophenyl)(cyclopropyl)methanol. By understanding the influence of the 3-chlorophenyl and cyclopropyl moieties on chemical shifts, researchers can confidently interpret experimental data for this compound and its analogs. The characteristic upfield signals of the cyclopropyl group and the complex patterns in the aromatic region serve as key diagnostic features. The provided experimental protocol offers a robust framework for obtaining high-quality spectra, which is an essential step in the rigorous characterization required in the fields of medicinal chemistry and drug development.
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